molecular formula C8H8Cl3N3O B13685557 N-(2-aminoethyl)-2,4,6-trichloronicotinamide

N-(2-aminoethyl)-2,4,6-trichloronicotinamide

Cat. No.: B13685557
M. Wt: 268.5 g/mol
InChI Key: QMIRJURJBTWBAQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,4,6-trichloronicotinamide is a chemical compound that belongs to the class of nicotinamides This compound is characterized by the presence of an aminoethyl group attached to a trichlorinated nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,4,6-trichloronicotinamide typically involves the reaction of 2,4,6-trichloronicotinic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,4,6-trichloronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the trichlorinated ring to less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the nicotinamide ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the nicotinamide ring.

Scientific Research Applications

N-(2-aminoethyl)-2,4,6-trichloronicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,4,6-trichloronicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-acrylamide
  • N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-2,4,6-trichloronicotinamide is unique due to the presence of the trichlorinated nicotinamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H8Cl3N3O

Molecular Weight

268.5 g/mol

IUPAC Name

N-(2-aminoethyl)-2,4,6-trichloropyridine-3-carboxamide

InChI

InChI=1S/C8H8Cl3N3O/c9-4-3-5(10)14-7(11)6(4)8(15)13-2-1-12/h3H,1-2,12H2,(H,13,15)

InChI Key

QMIRJURJBTWBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)NCCN)Cl

Origin of Product

United States

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